molecular formula C20H14N4O6 B11941537 3-Nitro-N-(3-((3-nitrobenzoyl)amino)phenyl)benzamide CAS No. 4233-27-6

3-Nitro-N-(3-((3-nitrobenzoyl)amino)phenyl)benzamide

Cat. No.: B11941537
CAS No.: 4233-27-6
M. Wt: 406.3 g/mol
InChI Key: RVXLBJBAHDYPSI-UHFFFAOYSA-N
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Description

3-Nitro-N-(3-((3-nitrobenzoyl)amino)phenyl)benzamide is a complex organic compound with the molecular formula C20H14N4O6. It is characterized by the presence of nitro groups and benzamide functionalities, making it a compound of interest in various chemical and biological research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-N-(3-((3-nitrobenzoyl)amino)phenyl)benzamide typically involves the nitration of benzamide derivatives. The process begins with the nitration of benzoic acid to form 3-nitrobenzoic acid. This is followed by the formation of 3-nitrobenzoyl chloride through reaction with thionyl chloride. The final step involves the reaction of 3-nitrobenzoyl chloride with 3-nitroaniline under controlled conditions to yield the target compound .

Industrial Production Methods

the general principles of organic synthesis, including the use of nitration and acylation reactions, are applicable .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-N-(3-((3-nitrobenzoyl)amino)phenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Nitro-N-(3-((3-nitrobenzoyl)amino)phenyl)benzamide is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studying the effects of nitroaromatic compounds on biological systems.

    Medicine: Investigating potential pharmacological properties and as a model compound for drug development.

Mechanism of Action

The mechanism of action of 3-Nitro-N-(3-((3-nitrobenzoyl)amino)phenyl)benzamide involves its interaction with biological molecules through its nitro and benzamide groups. These interactions can lead to various biochemical effects, including enzyme inhibition and interaction with DNA. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential activity in disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Nitro-N-(2-((3-nitrobenzoyl)amino)phenyl)benzamide
  • 2-Nitro-N-(3-((2-nitrobenzoyl)amino)phenyl)benzamide
  • 4-Nitro-N-(3-((4-nitrobenzoyl)amino)phenyl)benzamide

Uniqueness

3-Nitro-N-(3-((3-nitrobenzoyl)amino)phenyl)benzamide is unique due to its specific arrangement of nitro and benzamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research in various scientific fields .

Properties

CAS No.

4233-27-6

Molecular Formula

C20H14N4O6

Molecular Weight

406.3 g/mol

IUPAC Name

3-nitro-N-[3-[(3-nitrobenzoyl)amino]phenyl]benzamide

InChI

InChI=1S/C20H14N4O6/c25-19(13-4-1-8-17(10-13)23(27)28)21-15-6-3-7-16(12-15)22-20(26)14-5-2-9-18(11-14)24(29)30/h1-12H,(H,21,25)(H,22,26)

InChI Key

RVXLBJBAHDYPSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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